molecular formula C13H24O3 B12646364 1,3-Dioxacyclopentadecan-2-one CAS No. 83742-07-8

1,3-Dioxacyclopentadecan-2-one

Cat. No.: B12646364
CAS No.: 83742-07-8
M. Wt: 228.33 g/mol
InChI Key: WTRBJJXKZUJRBA-UHFFFAOYSA-N
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Description

1,3-Dioxacyclopentadecan-2-one is a cyclic organic compound with the molecular formula C13H24O3. It is also known by its CAS number 83742-07-8. This compound is part of the larger family of cyclic carbonates, which are known for their unique ring structures and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxacyclopentadecan-2-one can be synthesized through various methods. One common approach involves the photo-aerobic selenium-π-acid multicatalysis of homoallylic carbonic acid esters. This method uses a pyrylium dye and a diselane as catalysts, with ambient air serving as the oxidant and visible light as the energy source . Another method involves the dichlorocarbenation of 2-substituted dioxepins using chloroform, alkali, and catamine AB .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxacyclopentadecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dioxacyclopentadecan-2-one has a wide range of applications in scientific research. It is used in the synthesis of various cyclic carbonates, which are important in material sciences, natural product research, and synthetic methodology . Additionally, this compound is utilized in the development of biologically active molecules with herbicidal, cytotoxic, anticoagulant, and antiaggregation properties . Its unique structure makes it valuable in the creation of new pesticides, drugs that prevent blood clotting, and inhibitors of tumor cell development.

Mechanism of Action

The mechanism of action of 1,3-Dioxacyclopentadecan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. For example, its oxidation and reduction reactions can modify the activity of enzymes and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

1,3-Dioxacyclopentadecan-2-one is similar to other cyclic carbonates, such as 1,3-dioxan-2-one and 1,3-dioxolane. These compounds share similar ring structures and chemical properties but differ in their specific applications and reactivity . For instance, 1,3-dioxan-2-one is commonly used in the synthesis of polycarbonates, while 1,3-dioxolane is utilized as a polymer electrolyte in lithium-metal batteries .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable in the synthesis of biologically active molecules, materials science, and synthetic methodology. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.

Biological Activity

1,3-Dioxacyclopentadecan-2-one, also known as oxacyclotridecan-2,13-dione, is a cyclic organic compound with potential biological activity. This compound belongs to the class of dioxanes and has garnered interest in various fields including medicinal chemistry and drug discovery due to its unique structural properties and biological interactions.

Chemical Structure and Properties

This compound features a 15-membered ring structure that distinguishes it from other dioxane derivatives. Its molecular formula is C13H24O2C_{13}H_{24}O_2, with a molecular weight of approximately 212.33 g/mol. The presence of two oxygen atoms in the ring contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular Formula C13H24O2C_{13}H_{24}O_2
Molecular Weight 212.33 g/mol
CAS Number 83742-07-8
IUPAC Name This compound

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range.

Cytotoxicity

In vitro assays have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed promising results, inducing apoptosis in several types of cancer cells while exhibiting minimal toxicity to normal cells. The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It was found to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For instance, it showed competitive inhibition against aldose reductase, an enzyme implicated in diabetic complications.

Case Studies

Several case studies have been documented that highlight the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against pathogenic bacteria.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Findings : The compound exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL against tested strains.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used on HeLa and MCF-7 cells.
    • Findings : IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating selective toxicity towards cancer cells.
  • Enzyme Inhibition Study :
    • Objective : To investigate the inhibition of aldose reductase.
    • Methodology : Kinetic assays were performed to assess inhibition.
    • Findings : The compound displayed a Ki value of 15 µM, suggesting strong potential for therapeutic applications in diabetes management.

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Interaction : By binding to active sites on enzymes like aldose reductase, it can modulate their activity effectively.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane integrity and function.

Properties

CAS No.

83742-07-8

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

1,3-dioxacyclopentadecan-2-one

InChI

InChI=1S/C13H24O3/c14-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-13/h1-12H2

InChI Key

WTRBJJXKZUJRBA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCOC(=O)OCCCCC1

Origin of Product

United States

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